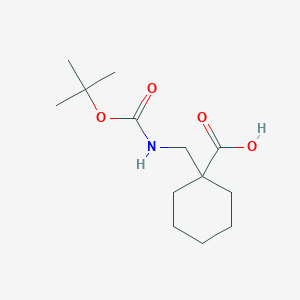

1-Bocaminomethyl-cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSHYZKSGLWHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589239 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204514-23-8 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to 1-Boc-aminomethyl-cyclohexanecarboxylic Acid

Introduction: A Versatile Building Block in Modern Chemistry

1-Boc-aminomethyl-cyclohexanecarboxylic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines a rigid cyclohexane scaffold with two key functional groups: a carboxylic acid and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for introducing constrained cyclic motifs into peptides, small molecule drugs, and other complex organic architectures.[1]

The cyclohexane core imparts conformational rigidity, a desirable trait in drug design for optimizing binding affinity and selectivity to biological targets. The Boc-protected amine and the carboxylic acid serve as orthogonal handles for sequential chemical modifications, such as peptide coupling reactions.[1] The Boc group is a cornerstone of modern synthetic chemistry, prized for its stability under a wide range of non-acidic conditions and its clean, straightforward removal under mild acidic treatment. This guide provides a comprehensive overview of the physical, chemical, and practical aspects of this compound for laboratory applications.

Part 1: Physicochemical and Spectroscopic Profile

The physical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid are foundational to its handling, storage, and application in synthesis.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 204514-23-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1][3][4] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-aminomethyl-cyclohexanecarboxylic acid. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic features can be reliably predicted based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit a complex multiplet pattern in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. A characteristic singlet at ~1.4 ppm integrating to 9 protons would confirm the presence of the tert-butyl group of the Boc protector. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a broadened signal around 3.0-3.3 ppm. The N-H proton of the carbamate typically appears as a broad singlet between 4.5-5.5 ppm. The carboxylic acid proton (COOH) would be a very broad singlet far downfield, often above 10-12 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carboxylic acid would be observed in the 175-185 ppm region. The carbamate carbonyl of the Boc group would appear around 155-160 ppm. The quaternary carbon of the tert-butyl group is typically found near 80 ppm, and the methyl carbons of the Boc group are seen around 28 ppm. The carbons of the cyclohexane ring would produce signals in the 20-45 ppm range.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad O-H stretch from the carboxylic acid will be prominent from 2500-3300 cm⁻¹.[6] A strong, sharp C=O stretch from the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹.[6] The C=O stretch of the Boc-carbamate is also strong and located nearby, typically around 1680-1700 cm⁻¹. The N-H stretch of the carbamate is expected as a moderate peak around 3300-3500 cm⁻¹.[5]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Boc-aminomethyl-cyclohexanecarboxylic acid stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to basic, reductive, and nucleophilic conditions, allowing for selective chemistry to be performed on the carboxylic acid moiety first.

Key Chemical Transformations

-

Carboxylic Acid Reactions: The -COOH group can be activated for amide bond formation using standard coupling reagents like EDC/HOBt, HATU, or by conversion to an acid chloride. This allows for the attachment of amines or amino acid esters.

-

Boc Group Deprotection: The most critical reaction is the removal of the Boc protecting group to liberate the primary amine. This is almost universally achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Workflow: Boc Group Deprotection

The following diagram illustrates the standard workflow for the acid-catalyzed deprotection of the Boc group, a fundamental step in utilizing this building block for further synthesis.

Caption: Acid-catalyzed removal of the Boc protecting group.

Part 3: Applications in Research and Development

This molecule is a versatile tool primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Peptide Synthesis: It serves as a non-natural amino acid analogue. The cyclohexane scaffold introduces conformational constraint into a peptide backbone, which can enhance metabolic stability and receptor binding affinity.

-

Drug Development: The rigid cyclohexane moiety is a common feature in pharmacologically active compounds. This building block allows for the strategic placement of amine and carboxylic acid functionalities, which can interact with biological targets or improve pharmacokinetic properties like solubility and bioavailability.[1][7] Derivatives of the core aminomethyl-cyclohexanecarboxylic acid structure have been investigated for their potential as anti-inflammatory and analgesic agents.[7]

Part 4: Experimental Protocols

The following protocols are provided as validated starting points for common laboratory procedures involving this compound.

Protocol: Boc Deprotection

Objective: To remove the Boc protecting group to yield the free primary amine as its TFA salt, ready for subsequent reactions.

Materials:

-

1-Boc-aminomethyl-cyclohexanecarboxylic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask with stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: Weigh 1.0 mmol of 1-Boc-aminomethyl-cyclohexanecarboxylic acid into a clean, dry round-bottom flask. Add 5 mL of anhydrous DCM and stir until the solid is fully dissolved.

-

Acid Addition: To the stirring solution, add 5 mL of TFA (a 1:1 ratio of DCM:TFA is common). A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of 1-aminomethyl-cyclohexanecarboxylic acid.

-

Final Product: The product can be used directly in the next step (e.g., a peptide coupling) or triturated with cold diethyl ether to precipitate it as a solid, which can then be filtered and dried.

Protocol: Amide Coupling (Example)

Objective: To couple the liberated amine (from protocol 4.1) with a carboxylic acid.

Materials:

-

Product from protocol 4.1 (1.0 mmol)

-

A carboxylic acid of interest (1.0 mmol)

-

HATU (1.1 mmol)

-

Diisopropylethylamine (DIPEA) (3.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactant Setup: In a new flask, dissolve the carboxylic acid (1.0 mmol) and the TFA salt from the previous step (1.0 mmol) in 5 mL of anhydrous DMF.

-

Base Addition: Cool the flask in an ice bath. Add DIPEA (3.0 mmol) to neutralize the TFA salt and act as the base for the coupling reaction. Stir for 5 minutes.

-

Coupling Reagent: Add HATU (1.1 mmol) to the solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: The reaction mixture is typically diluted with a solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8][9]

-

Handling: Avoid creating dust.[3][4] Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C.[1][2]

-

Hazards: While specific toxicity data for this compound is limited, related amino acids can cause skin and eye irritation.[8][10] The reagents used in its reactions, such as TFA and DMF, have their own significant hazards and should be handled with appropriate care.

References

-

1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem - NIH. [Link]

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

-

Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. [Link]

- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google P

-

Organic Chemistry Ir And Nmr Cheat Sheet - Sema. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]

-

trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans - PubMed. [Link]

-

MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR - YouTube. [Link]

- WO2021107047A1 - Method for producing 4-(aminomethyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

The Strategic Integration of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Introduction: A Versatile Scaffold for Pharmaceutical Innovation

In the landscape of contemporary drug discovery and development, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the diverse array of building blocks available to medicinal chemists, 1-Boc-aminomethyl-cyclohexanecarboxylic acid has emerged as a cornerstone for the synthesis of innovative therapeutics. This guide provides an in-depth exploration of the applications of this versatile scaffold, offering insights into its synthesis, incorporation into complex molecules, and its profound impact on drug design and function.

The unique structural features of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, characterized by a cyclohexane ring bearing both a protected aminomethyl group and a carboxylic acid moiety, render it an invaluable asset in the construction of peptidomimetics, constrained peptides, and as a key intermediate in the synthesis of gabapentinoids. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for the selective functionalization of the amine, allowing for controlled and efficient synthetic transformations.[1] This guide will delve into the causality behind its widespread use, from enhancing metabolic stability and bioavailability to modulating receptor affinity and selectivity.

Core Applications in Medicinal Chemistry

The utility of 1-Boc-aminomethyl-cyclohexanecarboxylic acid spans several key areas of medicinal chemistry, each leveraging its distinct structural and chemical properties.

Precursor for Gabapentin and its Analogs (Gabapentinoids)

One of the most significant applications of this molecule is as a direct precursor to 1-aminomethyl-cyclohexanecarboxylic acid, the active pharmaceutical ingredient known as gabapentin.[2] Gabapentin and its analogs, collectively termed gabapentinoids, are widely prescribed for the treatment of epilepsy and neuropathic pain.[3] Their mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[4] The synthesis of gabapentin from 1,1-cyclohexanediacetic acid via the monoamide intermediate provides a clear and established pathway where the Boc-protected derivative can be a key player in alternative synthetic routes.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid

This protocol outlines a two-step synthesis of the title compound starting from 1,1-cyclohexanediacetic acid.

Step 1: Synthesis of 1-aminomethyl-cyclohexanecarboxylic acid (Gabapentin)

This step is based on the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

-

Preparation of 1,1-cyclohexanediacetic acid monoamide: In a round-bottom flask, 1,1-cyclohexanediacetic acid anhydride is reacted with an ammonia precursor, such as ammonium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the formation of the monoamide.[7]

-

Hofmann Rearrangement: The isolated 1,1-cyclohexanediacetic acid monoamide is then subjected to a Hofmann rearrangement. A solution of the monoamide in aqueous sodium hydroxide is added to a cold solution of sodium hypochlorite.[5] The reaction temperature is carefully controlled, typically starting at low temperatures and gradually warming to room temperature.

-

Isolation: After the reaction is complete, the mixture is acidified with hydrochloric acid to a pH of approximately 5 to precipitate the crude gabapentin hydrochloride.[5] The product can be further purified by recrystallization.

Step 2: Boc Protection of 1-aminomethyl-cyclohexanecarboxylic acid

This general protocol for the Boc protection of a primary amine can be adapted for gabapentin.[8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 1-aminomethyl-cyclohexanecarboxylic acid (1.0 equivalent) and a suitable base such as triethylamine (TEA) or sodium bicarbonate (2-3 equivalents) in a solvent mixture, for example, a 2:1 v/v mixture of water and tetrahydrofuran (THF). Stir the mixture at room temperature until all solids are dissolved.[8]

-

Addition of Boc Anhydride: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equivalents) to the solution.[8]

-

Reaction Monitoring: Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room temperature, continuing to stir for several more hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[8]

-

Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble byproducts. The Boc-protected product can then be extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Building Block for Peptidomimetics and Constrained Peptides

The incorporation of non-natural, constrained amino acids into peptides is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. 1-Boc-aminomethyl-cyclohexanecarboxylic acid serves as an excellent building block for creating such peptidomimetics.

The rigid cyclohexane scaffold restricts the conformational flexibility of the peptide backbone, which can lead to:

-

Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to higher affinity.

-

Increased Proteolytic Stability: The non-natural amino acid structure is less susceptible to degradation by proteases.

-

Improved Pharmacokinetic Properties: The lipophilic nature of the cyclohexane ring can enhance membrane permeability and oral absorption.

The conformational preferences of peptides containing cyclic α,α-disubstituted amino acids, such as those derived from 1-aminocycloalkane-1-carboxylic acids, have been shown to favor the formation of β-bends and helical structures.[10][11] This ability to induce specific secondary structures is a key advantage in the rational design of peptidomimetics.

Experimental Protocols

Protocol 2: Incorporation of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating the title compound into a peptide chain using a standard Boc-based solid-phase peptide synthesis (SPPS) strategy.

-

Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the desired peptide.

-

Boc Deprotection: Swell the resin in a suitable solvent like dichloromethane (DCM). Treat the resin with a deprotecting agent, typically a solution of trifluoroacetic acid (TFA) in DCM, to remove the Boc group from the N-terminus of the growing peptide chain.

-

Neutralization: After deprotection, neutralize the resulting trifluoroacetate salt with a base, such as a solution of diisopropylethylamine (DIEA) in DCM.

-

Coupling of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid:

-

Activate the carboxylic acid of 1-Boc-aminomethyl-cyclohexanecarboxylic acid using a suitable coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HBTU or HATU.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed with agitation.

-

-

Washing: After the coupling reaction, thoroughly wash the resin with solvents such as DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The impact of incorporating 1-aminomethyl-cyclohexanecarboxylic acid on the properties of molecules can be summarized as follows:

| Property | Effect of Incorporating the Cyclohexane Moiety | Rationale |

| Metabolic Stability | Increased | The non-natural amino acid structure is resistant to cleavage by proteases. |

| Receptor Binding Affinity | Can be significantly increased | The constrained conformation reduces the entropic penalty of binding. |

| Oral Bioavailability | Often improved | The lipophilic nature of the cyclohexane ring can enhance membrane permeability. |

| Conformational Rigidity | Increased | The cyclic structure restricts the rotational freedom of the peptide backbone. |

Visualizations

Synthesis of Gabapentin

Caption: Synthetic pathway to Gabapentin from 1,1-cyclohexanediacetic acid.

Boc Protection of an Amine

Caption: General scheme for the Boc protection of a primary amine.

Solid-Phase Peptide Synthesis Cycle

Caption: Key steps in a solid-phase peptide synthesis cycle using Boc chemistry.

Conclusion and Future Perspectives

1-Boc-aminomethyl-cyclohexanecarboxylic acid stands as a testament to the power of strategic molecular design in drug discovery. Its applications, ranging from the synthesis of established drugs like gabapentin to the development of next-generation peptidomimetics, highlight its versatility and importance. The ability to impart conformational constraint, enhance metabolic stability, and improve pharmacokinetic profiles makes it an indispensable tool for medicinal chemists.

As our understanding of disease pathways and protein-protein interactions deepens, the demand for sophisticated molecular scaffolds will continue to grow. The principles outlined in this guide, showcasing the rational application of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, will undoubtedly contribute to the design and synthesis of future therapeutics with improved efficacy and safety profiles. The continued exploration of novel derivatives and their incorporation into diverse molecular frameworks promises to unlock new avenues for therapeutic intervention.

References

- Ferrari, M., Ghezzi, M., & Belotti, P. (2004). Process for the preparation of gabapentin. European Patent Office. EP 1475366 A1.

- Kumar, A., Soudagar, S. R., Nijasure, A. M., Panda, N. B., & Gautam, P. (2008). Process For Synthesis Of Gabapentin. U.S. Patent No. US 2008/0103334 A1.

- Warner-Lambert Co. (1977). 1-(aminomethyl)-cyclohexaneacetic acid. U.S.

-

Ipca Lab Ltd. (2008). Process For Synthesis Of Gabapentin. PubChem. Retrieved from [Link]

-

Environment Clearance. (n.d.). Gabapentine Manufacturing Process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Demizu, Y., Doi, M., Kurihara, M., Okuda, H., Nagano, M., Suemune, H., & Tanaka, M. (2010). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 8(12), 2841-2849. Retrieved from [Link]

-

Shinde, N. (2015). Biological Activities of Cyclic Peptides: An Overview. ResearchGate. Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

S. N. (2026, January 8). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Molecules, 25(24), 5844. Retrieved from [Link]

-

Lee, K. H. (2008). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB Reports, 41(7), 487-495. Retrieved from [Link]

-

Chen, F. J., Chen, Y. C., Chen, C. Y., Wang, Y. T., & Chen, Y. L. (2014). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & medicinal chemistry letters, 24(1), 228–232. Retrieved from [Link]

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Biopolymers, 59(5), 396–410. Retrieved from [Link]

-

Barany, G., & Merrifield, R. B. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]

-

de la Fuente-Núñez, C., & Hancock, R. E. (2019). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 24(16), 2897. Retrieved from [Link]

-

Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & pharmaceutical bulletin, 55(3), 349–357. Retrieved from [Link]

-

van der Veken, P., Joossens, J., Augustyns, K., & Lambeir, A. M. (2012). Construction of building blocks for solid phase peptide synthesis... ResearchGate. Retrieved from [Link]

-

Atkinson, B. (2022). Conformational design of cyclic peptides. University of Glasgow. Retrieved from [Link]

-

Kim, H. K. (2008). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB reports, 41(7), 487–495. Retrieved from [Link]

-

Reddy, T. J., & Ghorai, P. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS combinatorial science, 14(12), 651–655. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

coupling protocols for 1-Boc-aminomethyl-cyclohexanecarboxylic acid

Application Note: High-Efficiency Coupling Protocols for 1-(Boc-aminomethyl)cyclohexanecarboxylic Acid

-Amino Acid AnalogsExecutive Summary & Challenge Definition

The target molecule, 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (Boc-Gabapentin), represents a distinct class of sterically hindered substrates. Unlike standard amino acids, the carboxyl group is attached to a quaternary carbon (C1) incorporated into a cyclohexane ring.

The Chemical Challenge:

-

Steric Shielding: The geminal disubstitution at C1 creates a "steric wall" that impedes the nucleophilic attack of the incoming amine on the activated carboxylate.

-

Conformational Locking: The cyclohexane ring creates rigid chair conformations that can lock the activated ester in an unfavorable orientation, reducing the effective collision frequency with the coupling partner.

-

Standard Failure Modes: Conventional carbodiimides (EDC, DCC) typically result in sluggish kinetics, incomplete conversion, or high rates of

-acylurea rearrangement byproducts.

This guide presents three tiered protocols designed to overcome this specific energy barrier, moving from scalable solution-phase methods to high-energy activation for difficult substrates.

Mechanistic Insight: The "Tetrahedral Gate"

To successfully couple this substrate, one must understand the failure point. The rate-determining step is the formation of the tetrahedral intermediate after the amine attacks the activated ester.

-

The Problem: In 1,1-disubstituted systems, the transition state leading to the tetrahedral intermediate is highly crowded.

-

The Solution: We must use leaving groups (activating agents) that are either:

-

Small and Electron-Withdrawing: To minimize steric bulk in the transition state (e.g., Acid Fluorides).

-

Highly Reactive/Fast: To outcompete side reactions (e.g., HATU, T3P).

-

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal protocol for your specific coupling partner.

Figure 1: Strategic selection guide for coupling reagents based on steric demand and scale.

Detailed Experimental Protocols

Protocol A: The High-Activity Standard (HATU/HOAt)

Best for: Small scale, rapid screening, non-hindered amines.

Rationale: HATU generates an OAt-active ester.[1][2][3][4] The pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that accelerates the reaction significantly compared to HBTU.

Reagents:

-

Substrate: 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (1.0 equiv)

-

Coupling Reagent: HATU (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: DMF (Anhydrous) – Concentration 0.1 M to 0.2 M

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under nitrogen.

-

Pre-activation (Critical): Add DIPEA.[1] Stir for exactly 1–2 minutes .

-

Note: Do not exceed 5 minutes. Prolonged pre-activation can lead to guanidinylation of the amine later or hydrolysis.

-

-

Coupling: Add the amine coupling partner immediately.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1N HCl, sat. NaHCO3, and Brine.

Protocol B: The Scalable "Clean" Method (T3P)

Best for: Gram-scale synthesis, ease of purification.

Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization risk. Crucially, T3P and its byproducts are water-soluble, meaning the reaction often requires only an aqueous wash for purification (no column chromatography).

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

-

Setup: Dissolve the acid and the amine in EtOAc (0.2 M).

-

Base Addition: Add NMM (or Pyridine) and cool to 0°C.

-

Reagent Addition: Add T3P solution dropwise.

-

Reaction: Allow to warm to RT. T3P kinetics are slower than HATU; stir for 12–24 hours.

-

Workup: Wash with water, 1N HCl, and NaHCO3. The T3P byproducts wash away in the aqueous layer.[5]

Protocol C: The "Nuclear Option" (Acid Fluoride via TFFH)

Best for: Extremely hindered amines, solid-phase synthesis (SPPS), or failed HATU couplings.

Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They are small electrophiles, suffering less steric repulsion from the gem-disubstituted C1 center than the bulky HATU-ester. TFFH generates the acid fluoride in situ.[2][5][6][7]

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

Base: DIPEA (2.5 equiv)

-

Solvent: DCM (Dichloromethane) or DMF.[1]

Step-by-Step:

-

Activation: Dissolve the acid and TFFH in anhydrous DCM under nitrogen.

-

Fluorination: Add DIPEA. Stir for 30 minutes at RT.

-

Checkpoint: The acid is now converted to the acid fluoride (R-COF).[6] This species is stable enough to be monitored by HPLC (treat aliquot with MeOH to see Methyl Ester) or IR (characteristic C=O stretch ~1840 cm⁻¹).

-

-

Coupling: Add the amine partner.

-

Reaction: Stir for 2–6 hours. If the amine is liquid, adding it neat can improve kinetics.

-

Workup: Standard aqueous extraction.

Figure 2: TFFH mechanism converting the bulky acid into a compact, highly reactive acid fluoride.

Comparative Data Summary

| Metric | Protocol A (HATU) | Protocol B (T3P) | Protocol C (TFFH) |

| Reactivity | Very High | Moderate | High (Steric tolerant) |

| Steric Tolerance | Good | Good | Excellent |

| Byproduct Removal | Difficult (Tetramethylurea) | Easy (Water soluble) | Moderate |

| Reaction Time | 1–4 Hours | 12–24 Hours | 2–6 Hours |

| Cost | High | Moderate | Moderate |

| Recommended Use | Discovery / Screening | Process / Scale-up | Difficult Substrates |

References

-

Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application in Peptide Synthesis.[2][6][7] Journal of the American Chemical Society.

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation. Organic Process Research & Development.

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[8] Chemical Reviews.

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC-Amino Acid Fluorides. Journal of Organic Chemistry. (Demonstrates efficacy on highly hindered Aib residues).[2]

Sources

Developing Novel Peptidomimetic Polymers with 1-Boc-aminomethyl-cyclohexanecarboxylic Acid

Technical Guide & Application Note | Version 2.0

Executive Summary

This technical guide outlines the methodology for synthesizing and characterizing novel polymers derived from 1-Boc-aminomethyl-cyclohexanecarboxylic acid (Boc-Amc-OH) . This monomer represents a class of geminally disubstituted

Unlike standard peptide monomers, Boc-Amc-OH introduces a "conformational lock" due to the cyclohexane ring at the

Part 1: Mechanistic Grounding & Material Science

The Monomer: Structural Constraints

The 1-aminomethyl-cyclohexanecarboxylic acid motif features an amine and a carboxyl group attached to the same carbon (C1) of a cyclohexane ring.

-

Gem-Disubstitution: The presence of the ring at the C

position creates significant steric hindrance, restricting rotation around the -

Foldamer Propensity: In

-peptides, this residue strongly promotes the formation of 14-helices (hydrogen bonds between residue -

Stability: The steric bulk prevents access to the amide bond by proteases, rendering these polymers metabolically stable.

Synthetic Challenges

The quaternary carbon at the junction of the amine and carboxyl groups makes amide bond formation difficult. Standard coupling protocols (e.g., DIC/HOBt) often fail or result in low yields. Successful polymerization requires:

-

High-Energy Activation: Use of phosphonium (PyBOP) or uronium (HATU) reagents.

-

Microwave Assistance: To overcome the activation energy barrier imposed by steric hindrance.

-

Intermediate Activation: Conversion to N-carboxyanhydrides (NCAs) for bulk polymerization.

Part 2: Experimental Protocols

Protocol A: Solid Phase Synthesis of Sequence-Defined Foldamers

Objective: Incorporate Boc-Amc-OH into a peptide backbone to create a discrete oligomer. Scale: 0.1 mmol | Resin: Rink Amide (for C-terminal amides)

Reagents:

-

Monomer: 1-Boc-aminomethyl-cyclohexanecarboxylic acid (Boc-Amc-OH).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Resin Swelling: Swell 200 mg Rink Amide resin in DMF for 30 min.

-

Deprotection (Fmoc removal from previous residue):

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5x), DCM (3x), DMF (3x).

-

-

Coupling (The Critical Step):

-

Note: Due to steric hindrance, use a 4-fold excess of reagents.

-

Dissolve Boc-Amc-OH (0.4 mmol) and HATU (0.38 mmol) in 2 mL DMF.

-

Add DIPEA (0.8 mmol) and activate for 2 minutes (solution turns yellow).

-

Add activated solution to the resin.

-

Microwave Step: Heat to 75°C for 20 minutes (or 3 hours at RT with double coupling).

-

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage:

-

Since the monomer is Boc-protected, this protocol assumes it is the final residue or part of a hybrid strategy. If further extension is required, Fmoc-Amc-OH is preferred.

-

If using Boc-Amc-OH as the N-terminal cap: Cleave resin with TFA/TIS/H2O (95:2.5:2.5). The Boc group is removed simultaneously.

-

Protocol B: Bulk Polymerization via N-Carboxyanhydride (NCA)

Objective: Synthesize high-molecular-weight Poly(Amc) via Ring-Opening Polymerization (ROP). Mechanism: The "Activated Monomer" mechanism using a transition metal initiator or amine.[1]

Phase 1: Synthesis of Amc-NCA

-

Precursor: Start with free amino acid 1-aminomethyl-cyclohexanecarboxylic acid (deprotect Boc-Amc-OH using 4M HCl/Dioxane if necessary).

-

Phosgenation:

-

Suspend dry amino acid HCl salt (1.0 eq) in anhydrous THF.

-

Add Triphosgene (0.4 eq) (Safer alternative to phosgene gas).

-

Reflux at 50°C under

for 2-4 hours until the solution becomes clear.

-

-

Purification:

-

Precipitate with anhydrous hexane.

-

Recrystallize from THF/Hexane inside a glovebox (Strictly anhydrous conditions are required).

-

Phase 2: Polymerization (ROP)[2][3]

-

Initiator Preparation: Use Co(PMe3)4 (Cobalt initiator) for controlled molecular weight, or n-Hexylamine for standard polymerization.

-

Reaction:

-

Dissolve Amc-NCA (500 mg) in dry THF (concentration ~0.1 M).

-

Add Initiator (Monomer:Initiator ratio determines length, e.g., 50:1).

-

Stir at room temperature for 24-48 hours.

-

-

Termination: Quench with 1M HCl in methanol.

-

Isolation: Precipitate polymer into diethyl ether. Dry under vacuum.

Part 3: Characterization & Data Analysis[1]

Structural Validation (NMR)

The gem-disubstituted nature results in distinct NMR signatures.

| Parameter | Observation | Interpretation |

| Broadening of NH signals | Indicates hydrogen-bonded secondary structure (helix). | |

| NOESY | Strong sequential NH-NH cross-peaks confirm 14-helix formation. | |

| Carbonyl shift | Downfield shift indicates participation in H-bonding. |

Circular Dichroism (CD)

Dissolve polymer in Methanol or TFE (Trifluoroethanol).

-

14-Helix Signature: Look for a maximum at ~214 nm and a minimum at ~198 nm.

-

Control: Compare with random coil spectra (obtained in 6M Guanidinium HCl).

Part 4: Visualization of Workflows

Diagram 1: Synthetic Decision Matrix

This logic flow guides the researcher in choosing between SPPS and NCA polymerization based on the desired application.

Caption: Decision matrix for selecting the synthesis route. SPPS is preferred for precise sequence control (drug discovery), while NCA ROP is ideal for creating bulk materials.

Diagram 2: NCA Polymerization Mechanism

The mechanism for the "Novel" bulk polymerization route.

Caption: The Ring-Opening Polymerization (ROP) cycle. The release of CO2 drives the reaction forward, creating a high-molecular-weight polyamide.

References

-

Gellman, S. H. (1998).[4] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Seebach, D., et al. (1996).[4]

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913–941.[4] Link -

Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[1][5] Progress in Polymer Science, 32(8-9), 858-875. Link

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Amino Acid N-Carboxyanhydrides.[5][6] Peptide-Based Materials, 1-26. Link -

ChemicalBook. (2024).[5] 1-Boc-aminomethyl-cyclohexanecarboxylic acid Properties and Safety. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Practical Guide to Amide Bond Formation Using 1-Boc-aminomethyl-cyclohexanecarboxylic Acid

Abstract

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development, celebrated for its remarkable stability and prevalence in biologically active molecules.[1][2] This guide provides an in-depth technical overview and robust experimental protocols for the synthesis of amides using 1-Boc-aminomethyl-cyclohexanecarboxylic acid, a versatile building block used to introduce a constrained cyclohexane moiety into target molecules.[3] We will explore the underlying chemical principles of amide coupling, compare common coupling reagents, and provide detailed, validated protocols for solution-phase synthesis. This document is designed to equip researchers with the necessary knowledge to confidently and successfully execute these critical reactions, troubleshoot common issues, and ensure the integrity of their synthesized compounds.

Introduction: The Significance of the Amide Bond and Cyclohexane Scaffolds

The amide functional group is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and peptides.[1] Its stability is attributed to resonance delocalization, which imparts a planar geometry and a partial double-bond character to the C-N bond, making it resistant to hydrolysis.[2] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid to proceed efficiently.[1] This is achieved through the use of "coupling reagents," which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4]

The specific building block of interest, 1-Boc-aminomethyl-cyclohexanecarboxylic acid, offers a unique structural motif. The cyclohexane ring introduces conformational rigidity, which can be highly advantageous in drug design for optimizing ligand-receptor binding interactions. The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for selective reaction at the carboxylic acid functionality, preventing unwanted polymerization and directing the synthesis towards the desired product.[3][5]

Chemical Principles: The Mechanism of Amide Bond Formation

The overall transformation involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine. While numerous coupling reagents exist, they generally fall into two major classes: carbodiimides and onium salts (uronium/phosphonium).[6]

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.

-

Scientist's Note: A significant side reaction with O-acylisourea intermediates is racemization and the formation of a stable N-acylurea byproduct, which is unable to react further.[8] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[9]

Onium Salt-Mediated Coupling (e.g., HATU)

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, especially for sterically hindered substrates.[10][11] The reaction proceeds through the formation of a highly reactive OAt-active ester.[12]

-

Expertise in Practice: HATU is often the reagent of choice when dealing with challenging couplings due to its high reactivity and ability to suppress racemization.[10] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), followed by attack on the HATU reagent to form the active ester, which is then readily attacked by the amine.[11][12]

Reagent and Workflow Overview

A successful amide coupling experiment requires careful selection and handling of reagents. The following table provides a summary of the key components discussed in the protocols below.

| Reagent/Component | Role | Key Considerations |

| 1-Boc-aminomethyl-cyclohexanecarboxylic acid | Carboxylic Acid | The electrophilic partner. Ensure it is dry. |

| Amine | Nucleophile | The amine coupling partner. If supplied as a salt (e.g., HCl), an extra equivalent of base is needed. |

| Coupling Reagent (HATU or EDC/HOBt) | Activator | Activates the carboxylic acid for nucleophilic attack. |

| Base (DIPEA or Et3N) | Proton Scavenger | Neutralizes acids formed during the reaction, driving equilibrium. Must be non-nucleophilic.[13] |

| Solvent (DMF or DCM) | Reaction Medium | Must be anhydrous and aprotic. DMF is excellent for solubility but harder to remove.[8] |

| Work-up Reagents | Purification | Aqueous solutions (e.g., NaHCO3, dil. HCl, brine) to remove byproducts and unreacted reagents.[14] |

| Drying Agent (Na2SO4 or MgSO4) | Water Removal | Removes residual water from the organic phase before solvent evaporation. |

General Experimental Workflow Diagram

The logical flow of an amide coupling reaction, from setup to final product, is a critical, self-validating process.

Caption: General workflow for amide bond formation.

Detailed Experimental Protocols

The following protocols are standardized for a 1.0 mmol scale reaction. Adjustments may be necessary based on the specific amine partner.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including those with sterically demanding amines, due to its high efficiency.[10]

Materials:

-

1-Boc-aminomethyl-cyclohexanecarboxylic acid (257.33 g/mol ): 257 mg, 1.0 mmol

-

Amine coupling partner: 1.0 mmol, 1.0 equiv.

-

HATU (380.23 g/mol ): 418 mg, 1.1 mmol, 1.1 equiv.

-

N,N-Diisopropylethylamine (DIPEA): 0.52 mL, 3.0 mmol, 3.0 equiv.

-

Anhydrous N,N-Dimethylformamide (DMF): 5 mL

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 equiv) and the amine partner (1.0 equiv).

-

Dissolution: Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

-

Base Addition: Add DIPEA (3.0 equiv) to the solution. If the amine is an HCl salt, use 4.0 equiv of DIPEA.

-

Activation: In a separate vial, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF (~1-2 mL). Add this solution to the reaction mixture dropwise at room temperature.

-

Scientist's Note: Pre-activation can also be performed by stirring the carboxylic acid, HATU, and DIPEA for 15-20 minutes before adding the amine. This can be beneficial for sensitive amines.

-

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[15] The product should be less polar than the starting carboxylic acid. A typical eluent system for TLC is 5-10% Methanol in Dichloromethane (DCM).[16]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a classic and more economical method suitable for a wide range of substrates.[14]

Materials:

-

1-Boc-aminomethyl-cyclohexanecarboxylic acid (257.33 g/mol ): 257 mg, 1.0 mmol

-

Amine coupling partner: 1.0 mmol, 1.0 equiv.

-

EDC·HCl (191.70 g/mol ): 230 mg, 1.2 mmol, 1.2 equiv.

-

HOBt (hydrate, ~153.1 g/mol ): 184 mg, 1.2 mmol, 1.2 equiv.

-

N,N-Diisopropylethylamine (DIPEA): 0.35 mL, 2.0 mmol, 2.0 equiv.

-

Anhydrous Dichloromethane (DCM): 10 mL

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 equiv), the amine partner (1.0 equiv), and HOBt (1.2 equiv).

-

Dissolution & Cooling: Add anhydrous DCM (10 mL) and stir. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (2.0 equiv) to the stirred suspension.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The reaction mixture may become clearer as the reagents dissolve and react.[14]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS as described in Protocol 1.

Reaction Work-up and Purification

The goal of the work-up is to remove water-soluble byproducts, such as the urea formed from EDC or the tetramethylurea (TMU) from HATU, as well as excess base and HOBt.[8][17]

Standard Aqueous Work-up Procedure:

-

Dilution: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc, 50 mL). If DMF was used as the solvent, use a larger volume of EtOAc (100-150 mL).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) or 5% citric acid solution to remove the base (DIPEA).[18]

-

Base Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted carboxylic acid and HOBt.[9]

-

Brine Wash: Wash with saturated aqueous NaCl (brine, 1 x 25 mL) to remove residual water and salts.[14]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is generally effective for separating the desired amide product from non-polar impurities and baseline material.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous solvents and reagents. Flame-dry glassware. |

| Insufficient base. | If the amine is an HCl salt, ensure an additional equivalent of base is used. | |

| Sterically hindered amine/acid. | Switch to a more powerful coupling reagent like HATU or increase reaction temperature/time. | |

| Messy TLC / Multiple Spots | Side reactions (e.g., N-acylurea formation with EDC). | Ensure HOBt is used with EDC. For HATU, consider pre-activation of the acid before adding the amine.[8] |

| Degradation of starting material or product. | Run the reaction at a lower temperature (0 °C to RT). Check the stability of your amine. | |

| Difficult Purification | Water-soluble byproducts (e.g., urea) co-eluting. | Ensure the aqueous work-up is thorough. Multiple washes are key. For EDC, the urea byproduct is water-soluble, making it easier to remove than the byproduct from DCC.[9] |

| Product is very polar. | Use a more polar eluent system for chromatography (e.g., higher percentage of methanol in DCM). |

Conclusion

The successful formation of an amide bond with 1-Boc-aminomethyl-cyclohexanecarboxylic acid is a reproducible and scalable process when guided by sound chemical principles and robust protocols. By understanding the mechanisms of common coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize reaction conditions for their specific substrates. Careful execution of the reaction, diligent monitoring, and a thorough work-up are paramount to achieving high yields and purity. This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.

- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Common Organic Chemistry. Amine to Amide Mechanism - HATU.

- Organic Synthesis. Acid-Amine Coupling using EDCI.

- Khan Academy. (2023). Amide formation from carboxylic acid derivatives.

- Reddit r/Chempros. (2022). amide coupling help.

- PMC. Amide Bond Activation of Biological Molecules.

- Wikipedia. HATU.

- YouTube. (2013). mechanism of amide formation with DCC.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Fisher Scientific. Amide Synthesis.

- Reddit r/chemistry. (2020). TLC seperation of carboxylix acid, amine, and the amide product.

- Chem-Impex. Boc-1-aminomethyl-cyclohexane carboxylic acid.

- ResearchGate. Amide Bond Formation and Peptide Coupling.

- Benchchem. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride.

- The Royal Society of Chemistry. (2019). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids.

- ACS Publications. Nonclassical Routes for Amide Bond Formation. Chemical Reviews.

- Reddit r/Chempros. (2024). EDC-HOBt Amide coupling workup help.

- ResearchGate. (2019). Removing intermediates from amide coupling?.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Sigma-Aldrich. trans-4-(Boc-amino)cyclohexanecarboxylic acid.

- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

- Biofilm Inhibitor Synthesis. Amide Workup.

- Reddit r/OrganicChemistry. (2024). TLC for amide synthesis.

- Chem-Impex. Boc-1-aminocyclohexane carboxylic acid.

- ChemicalBook. Tranexamic Acid.

Sources

- 1. growingscience.com [growingscience.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. bachem.com [bachem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

analytical techniques for characterizing peptides containing 1-Boc-aminomethyl-cyclohexanecarboxylic acid

This Application Note is designed for analytical chemists and peptide scientists characterizing peptides or peptidomimetics incorporating 1-Boc-aminomethyl-cyclohexanecarboxylic acid (often abbreviated as Boc-Amc-OH or similar in internal libraries).

This residue is a critical

Executive Summary

The incorporation of 1-Boc-aminomethyl-cyclohexanecarboxylic acid presents a dual analytical challenge: hydrophobicity driven by the cyclohexane ring and acid lability inherent to the tert-butyloxycarbonyl (Boc) protecting group. Standard peptide analysis protocols utilizing high concentrations of Trifluoroacetic Acid (TFA) and high temperatures often lead to on-column deprotection or in-source fragmentation (ISD) during Mass Spectrometry (MS), generating "phantom" impurities.

This guide details optimized protocols for HPLC/UHPLC separation and ESI-MS detection that preserve the integrity of the Boc group, ensuring accurate purity profiling and structural confirmation.

Part 1: Chromatographic Strategies (HPLC/UHPLC)

The Challenge: Acid-Catalyzed Deprotection

Standard peptide methods use 0.1% TFA (pH ~2.0) . While excellent for peak shape, this acidity can partially remove the Boc group during the run, especially if the column oven is heated (>40°C). This results in a split peak or a broad "saddle" between the protected and deprotected species.

Protocol A: Neutral pH Method (Recommended for Stability)

This method uses a volatile buffer at near-neutral pH to prevent Boc cleavage while maintaining MS compatibility.

-

Column: C18 or C8 (e.g., Waters XBridge Peptide BEH or Agilent ZORBAX Eclipse Plus).

-

Why: The cyclohexane ring is highly hydrophobic. A C8 column may offer faster elution and better peak shape for larger hydrophobic peptides than a C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 15 minutes (Adjust based on peptide hydrophobicity).

-

Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).

-

Temperature: 25°C - 30°C (Strictly controlled).

-

Critical: Do NOT exceed 40°C. Thermal energy accelerates acid-catalyzed deprotection even in trace acidic conditions.

-

Protocol B: "Soft" Acid Method (For Higher Resolution)

If pH 6.8 yields poor peak shape (tailing), use Formic Acid (FA), which is a weaker acid than TFA (

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Temperature: 20°C (Ambient or cooled).

-

Note: Keep run times short (<10 min) to minimize exposure.

Data Presentation: Method Comparison

| Parameter | Standard Peptide Method (Avoid) | Optimized "Soft" Method (Recommended) |

| Acid Modifier | 0.1% TFA | 10mM Ammonium Acetate or 0.1% Formic Acid |

| pH | ~2.0 | 6.8 (Acetate) or ~2.7 (Formic) |

| Column Temp | 40°C - 60°C | 25°C (Max 30°C) |

| Risk | On-column deprotection; Split peaks | Minimal degradation; Intact Boc retention |

| MS Sensitivity | High (Ion suppression by TFA) | High (Acetate/Formic are volatile) |

Part 2: Mass Spectrometry (ESI-MS)

The Challenge: In-Source Fragmentation (ISD)

Even if the peptide elutes intact, the Boc group is thermally labile in the ESI source. High desolvation temperatures or cone voltages can strip the Boc group before detection, leading to a mass spectrum dominated by

Protocol: "Soft" Ionization Settings

To detect the intact parent ion, you must minimize internal energy transfer during ionization.

-

Ionization Mode: ESI Positive.

-

Source Temperature: Lower to 250°C - 300°C (Standard is often 350°C+).

-

Cone Voltage / Fragmentor Voltage: Reduce by 30-50% from standard peptide values.

-

Example: If standard is 30V, try 10-15V .

-

-

Desolvation Gas Flow: Moderate (600-800 L/hr).

Interpretation: The "Neutral Loss" Signature

If you observe a mass difference of -100 Da or -56 Da from your expected mass, it is likely the Boc group fragmenting, not a synthesis impurity.

-

Loss of Isobutylene:

. The carbamate converts to a carbamic acid (unstable). -

Loss of Boc Group:

. Complete removal to the free amine.

Workflow Visualization: Method Development Decision Tree

Caption: Decision tree for selecting LC-MS conditions based on the necessity of retaining the Boc protecting group.

Part 3: NMR Characterization Strategies

When MS ambiguity exists (e.g., differentiating regioisomers like 1-aminomethyl vs. 4-aminomethyl cyclohexane derivatives), NMR provides definitive structural proof.

Key Diagnostic Signals (1H NMR in DMSO-d6 or CDCl3)

-

Boc Group: A strong, sharp singlet at

~1.40 ppm (9H). -

Methylene Protons (-CH2-NH-Boc):

-

In 1-aminomethyl-cyclohexanecarboxylic acid , the methylene group is attached to a quaternary carbon (C1).

-

Look for a doublet (if coupled to NH) or broad singlet at

3.0 - 3.4 ppm . -

Differentiation: In the 4-aminomethyl isomer (Tranexamic acid derivative), the methylene is attached to a methine (CH), resulting in a different splitting pattern (typically a doublet of doublets) and chemical shift environment.

-

-

Cyclohexane Ring:

-

Complex multiplets in the

1.2 - 2.0 ppm range. -

The rigid chair conformation often results in distinct axial/equatorial proton splitting if the field strength is high enough (500 MHz+).

-

Part 4: Synthesis & Stability Context (Expert Insight)

When do you encounter this?

You will typically analyze this Boc-protected species in two scenarios:

-

Fragment Condensation: You are synthesizing a larger peptide by coupling protected fragments (e.g., using 2-Chlorotrityl resin which allows cleavage of the peptide from the resin without removing side-chain/N-term Boc groups using 1% TFA).

-

Building Block QC: Verifying the purity of the starting material 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (CAS 204514-23-8) before synthesis.

Storage & Handling[2]

-

Solid State: Stable at 2-8°C.

-

Solution: Avoid dissolving in acidic solvents (e.g., MeOH/HCl) or allowing solutions in TFA/DCM to stand for extended periods. The Boc group is relatively stable in pure DMSO or DMF for days.

References

-

Reddy, P. N., et al. (2007). "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa...". Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2] Retrieved from [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry. (Context on Boc stability in LCMS). Retrieved from [Link]

Sources

- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-Boc-aminomethyl-cyclohexanecarboxylic Acid in Material Science

For Researchers, Scientists, and Drug Development Professionals

Foundational Overview: A Versatile Building Block for Advanced Materials

1-Boc-aminomethyl-cyclohexanecarboxylic acid is a key intermediate compound utilized in the synthesis of bioactive molecules, including potential drug candidates.[1] Its structure, featuring a cyclohexane ring, imparts rigidity, which is a valuable characteristic in the design of structured polymers and peptidomimetics. The presence of a Boc-protected amine and a carboxylic acid group allows for its straightforward incorporation into various molecular architectures through common coupling reactions.[1] This makes it a valuable component in peptide synthesis, drug development, and the creation of advanced materials with specific mechanical properties.[1][2]

Application in Peptidomimetics and Foldamer Design

The incorporation of cyclic amino acids, such as those with a cyclohexane backbone, is a key strategy in the design of foldamers—synthetic polymers with stable, predictable secondary structures.[3] This rigidity helps to create highly ordered structures, which can lead to improved binding affinity, enhanced metabolic stability, and better pharmacokinetic profiles in peptide-based drugs.[3]

Mechanistic Insight: The Role of Conformational Constraint

The cyclohexane ring in 1-Boc-aminomethyl-cyclohexanecarboxylic acid restricts the rotational freedom of the peptide backbone. This pre-organization is crucial for inducing and stabilizing secondary structures like helices and turns. The ability to control the folding of these synthetic oligomers is a significant advantage in the development of novel therapeutics and biomaterials.[3]

Experimental Protocol: Solid-Phase Synthesis of a Cyclohexane-Containing Oligomer

This protocol details the manual solid-phase peptide synthesis (SPPS) of a short peptide to demonstrate the integration of 1-Boc-aminomethyl-cyclohexanecarboxylic acid.

Core Materials:

-

Rink Amide Resin

-

1-Boc-aminomethyl-cyclohexanecarboxylic acid

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail

-

Diethyl ether

Experimental Workflow:

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling agent like HBTU and DIPEA, then add it to the resin.

-

Incorporation of the Cyclohexane Moiety: For the desired position, use 1-Boc-aminomethyl-cyclohexanecarboxylic acid in the coupling step.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a TFA-based cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).[]

Application in Novel Polymer Synthesis

The bifunctional nature of 1-Boc-aminomethyl-cyclohexanecarboxylic acid also makes it a valuable monomer for creating novel polymers with tailored properties.[1] The rigid cyclohexane unit can enhance the thermal stability and mechanical strength of the resulting materials.[2]

Rationale for Polymer Design

Incorporating the rigid cyclohexane structure into a polymer backbone can lead to materials with higher glass transition temperatures and improved durability. This is particularly relevant for applications requiring robust materials, such as in coatings and adhesives.[2]

Protocol: Solution-Phase Synthesis of a Polyamide

This protocol outlines the synthesis of a polyamide using 1-Boc-aminomethyl-cyclohexanecarboxylic acid and a suitable diamine.

Core Materials:

-

1-Boc-aminomethyl-cyclohexanecarboxylic acid

-

A diamine (e.g., 1,6-hexanediamine)

-

A coupling agent (e.g., EDC/NHS or thionyl chloride for acid chloride formation)

-

An organic solvent (e.g., NMP, DMAc)

-

A non-solvent for precipitation (e.g., methanol, water)

Experimental Workflow:

Caption: Solution-Phase Polyamide Synthesis.

Step-by-Step Procedure:

-

Monomer Preparation: If necessary, activate the carboxylic acid of 1-Boc-aminomethyl-cyclohexanecarboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride).

-

Polymerization: In a suitable solvent, react the activated monomer with an equimolar amount of a diamine under an inert atmosphere.

-

Precipitation: Once the desired viscosity is reached, pour the polymer solution into a non-solvent to precipitate the polyamide.

-

Purification: Filter and wash the polymer to remove unreacted monomers and solvent.

-

Drying: Dry the polymer under vacuum to a constant weight.

-

Characterization: Analyze the polymer's molecular weight (GPC), structure (NMR), and thermal properties (TGA, DSC).

Summary of Expected Material Properties

Table 1: Anticipated Characteristics of a Cyclohexane-Containing Oligomer

| Property | Expected Outcome |

| Purity (RP-HPLC) | >95% |

| Molecular Weight | Confirmed by LC-MS |

| Secondary Structure | Evidence of ordered conformation (e.g., via Circular Dichroism) |

Table 2: Anticipated Characteristics of a Cyclohexane-Based Polyamide

| Property | Expected Outcome |

| Molecular Weight (GPC) | Dependent on reaction conditions |

| Thermal Stability (TGA) | Enhanced decomposition temperature |

| Glass Transition (DSC) | Higher Tg compared to linear analogues |

References

A comprehensive understanding of the principles and techniques discussed in these application notes can be further enriched by consulting authoritative sources in peptide synthesis, polymer chemistry, and material science. Key resources include publications from the American Chemical Society (ACS), the Royal Society of Chemistry (RSC), and established textbooks on these subjects.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid

Welcome to the technical support center for optimizing the coupling reactions of 1-Boc-aminomethyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance your experimental success.

The Challenge: Steric Hindrance and Its Implications

1-Boc-aminomethyl-cyclohexanecarboxylic acid is a valuable synthetic intermediate, prized for its ability to introduce a rigid cyclohexane moiety into peptides and other molecules.[1][2] However, the bulky cyclohexane ring, coupled with the tert-butyloxycarbonyl (Boc) protecting group, presents significant steric hindrance around the carboxylic acid and amine functionalities.[3][4] This steric bulk can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and the formation of side products.

Understanding and overcoming these steric challenges is paramount for achieving high coupling efficiency and purity. This guide will walk you through the common issues and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, presented in a question-and-answer format.

Question 1: My coupling reaction is slow and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields and slow reaction times are the most common issues when working with sterically hindered amino acids. The primary culprit is the difficulty of the nucleophilic amine in accessing the activated carboxylic acid due to the bulky nature of the molecule.

Immediate Solutions:

-

Choice of Coupling Reagent: Standard coupling reagents may not be effective. Opt for more potent activating agents known to perform well with hindered substrates.[5]

-

Reaction Conditions: Optimizing temperature and concentration can significantly impact the reaction rate.

In-Depth Troubleshooting:

| Parameter | Problem | Solution & Rationale |

| Coupling Reagent | Insufficient activation of the carboxylic acid. | Switch to a uronium/aminium or phosphonium-based reagent like HATU , HBTU , or COMU .[5] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier. For extremely difficult couplings, consider reagents that generate amino acid fluorides, such as TFFH , as the small size of the fluoride leaving group enhances reactivity.[5][6] |